adamantanyl-N-{3-[(N-naphthylcarbamoyl)amino]phenyl}carboxamide
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Overview
Description
Adamantanyl-N-{3-[(N-naphthylcarbamoyl)amino]phenyl}carboxamide is a complex organic compound with a unique structure. Let’s break it down:
Adamantane: The adamantane core consists of a rigid, cage-like structure composed of four fused cyclohexane rings. It’s highly stable and has interesting chemical properties.
Naphthylcarbamoyl: This part of the compound contains a naphthalene ring (two fused benzene rings) linked to a carbamoyl group (a functional group with a nitrogen atom).
Preparation Methods
Synthetic Routes::
Alkylation of 1-Bromoadamantane: One method involves reacting 1-bromoadamantane with alkyl halides (e.g., n-butyl bromide) to produce 1-n-butyladamantane as the main product and 1-but-2-enyladamantane as a byproduct .
Industrial Production:: Industrial-scale synthesis typically involves optimizing the most efficient synthetic route based on yield and cost considerations.
Chemical Reactions Analysis
Adamantanyl-N-{3-[(N-naphthylcarbamoyl)amino]phenyl}carboxamide can undergo various reactions:
Oxidation: It may be oxidized under specific conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substituents can be added or replaced. Common reagents and conditions depend on the specific reaction.
Scientific Research Applications
This compound finds applications in:
Medicine: Potential pharmaceutical applications due to its unique structure.
Materials Science: As a building block for novel materials.
Chemical Biology: Investigating its interactions with biological systems.
Mechanism of Action
The exact mechanism remains an active area of research. It likely involves interactions with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar compounds include:
Properties
Molecular Formula |
C28H29N3O2 |
---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
N-[3-(naphthalen-1-ylcarbamoylamino)phenyl]adamantane-1-carboxamide |
InChI |
InChI=1S/C28H29N3O2/c32-26(28-15-18-11-19(16-28)13-20(12-18)17-28)29-22-7-4-8-23(14-22)30-27(33)31-25-10-3-6-21-5-1-2-9-24(21)25/h1-10,14,18-20H,11-13,15-17H2,(H,29,32)(H2,30,31,33) |
InChI Key |
QTOVFMGSUJYSJD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC(=CC=C4)NC(=O)NC5=CC=CC6=CC=CC=C65 |
Origin of Product |
United States |
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